tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
Description
tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate (CAS: 2243507-85-7) is a bicyclic carbamate derivative featuring a fused cyclopentane-pyrrolidine ring system with a ketone group at the 3-position and a tert-butyl carbamate protective group. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.28 g/mol . The compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for complex heterocycles. However, it is currently listed as discontinued by suppliers like Fluorochem, limiting its accessibility .
Properties
IUPAC Name |
tert-butyl 3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCXFHAYSWYBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243507-85-7 | |
| Record name | tert-butyl 3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves the reaction of a suitable pyrrole derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold for drug design .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical reactions .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The oxo group’s position (3-, 5-, or 6-) significantly impacts reactivity and intermolecular interactions.
- Ring System Variations : Compounds like 879687-92-0 replace the cyclopenta[b]pyrrole with an isoindole ring, altering steric and electronic properties .
- Similarity Scores : Computational analyses rank 148404-28-8 as the closest analog (similarity score: 1.00) due to identical molecular formulas and functional groups, differing only in ring substitution patterns .
Physicochemical Properties
| Property | Target Compound | 5-Oxo Isomer (1507246-53-8) | 6-Oxo Isomer (1823254-83-6) |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| Storage Conditions | 2–8°C, sealed | 2–8°C, sealed | 2–8°C, sealed |
| Purity | 97% | Not specified | Not specified |
Notes:
- Limited data on melting/boiling points highlight gaps in characterization for these compounds.
- All analogs require cold storage to maintain stability, suggesting sensitivity to thermal degradation .
Hazard Statements
| Compound | Hazard Codes (GHS) | Key Risks |
|---|---|---|
| Target Compound (2243507-85-7) | H315, H319 | Skin/eye irritation |
| 5-Oxo Isomer (1507246-53-8) | H315, H319 | Skin/eye irritation |
| 6-Oxo Isomer (1823254-83-6) | H302, H315, H319, H335 | Toxic if swallowed; skin/eye/respiratory irritation |
| cis-5-Oxo (146231-54-1) | H315, H319 | Skin/eye irritation; no carcinogenicity data |
Key Findings :
Biological Activity
tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate, also known by its CAS number 885277-81-6, is a compound that has garnered interest in pharmacological research due to its structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, pharmacokinetic data, and case studies.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Purity : >96%
- Structure : The compound features a pyrrole ring system, which is significant in medicinal chemistry for its diverse biological activities.
Research indicates that compounds similar to this compound function as inhibitors of specific kinases, particularly ERK5 (Extracellular signal-regulated kinase 5). Inhibition of ERK5 has been linked to anti-cancer properties, as it plays a role in cell proliferation and survival. The compound's structure allows it to bind effectively to the ATP-binding site of ERK5, demonstrating submicromolar potency and selectivity against related kinases such as p38 MAPK .
Pharmacokinetics
A study evaluating the pharmacokinetic properties of related compounds indicated favorable parameters for oral bioavailability and clearance rates. For instance, a related compound exhibited an oral bioavailability of 42% in mouse models, suggesting that similar derivatives may possess comparable absorption characteristics .
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
| Oral Bioavailability (F) | 42% |
Anti-Cancer Activity
A notable study involved the use of pyrrole-based compounds in a mouse tumor xenograft model. The results demonstrated that these compounds could significantly inhibit tumor growth, supporting their potential as therapeutic agents in oncology .
Synthesis and Optimization
The synthesis of this compound has been optimized for scalability, achieving high yields through multi-step reactions. This efficient synthesis is crucial for further biological testing and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
